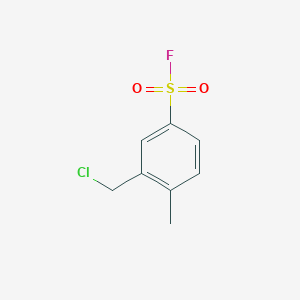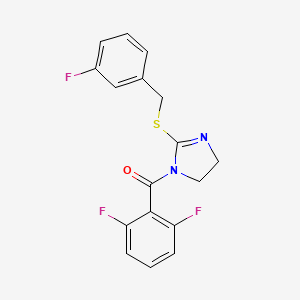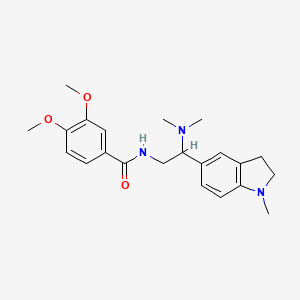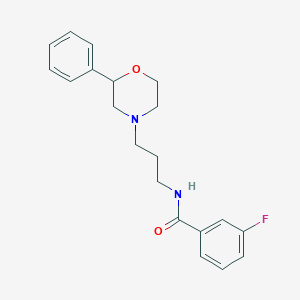![molecular formula C6H9N3O B2437256 [1-(Triazol-1-yl)cyclopropyl]methanol CAS No. 2470439-52-0](/img/structure/B2437256.png)
[1-(Triazol-1-yl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazolyl compounds involves various methods. For instance, one method involves the reaction of an amine with an alkyl halide under stable reaction conditions . Another method involves the use of phosphene-free, air-stable di(1H-benzo[d][1,2,3]triazol-1-yl)methane as a ligand in a Pd-catalysed Sonogashira coupling reaction .
Chemical Reactions Analysis
The chemical reactions involving triazolyl compounds are diverse. For instance, one study explored the effect of increasing the molar ratio of the amine to alkyl halide . Another study reported the synthesis of a complex using tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine as a ligand .
Scientific Research Applications
Catalysis and Organic Synthesis
- Catalytic Applications : Tris(triazolyl)methanol-Cu(I) structures, including those related to [1-(Triazol-1-yl)cyclopropyl]methanol, are highly active catalysts for Huisgen 1,3-dipolar cycloadditions. They enable efficient reactions with low catalyst loadings and short reaction times at room temperature, making them valuable in organic synthesis (Ozcubukcu et al., 2009).
- Synthesis and Characterization : The synthesis of novel BINOL-based cyclophanes incorporating two triazole moieties via click chemistry has been reported. These compounds exhibit potential as specific fluorescent sensors for silver ions (Hou et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Studies : Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Computational studies indicate that these derivatives effectively adsorb on the steel surface, offering potential applications in corrosion prevention (Ma et al., 2017).
Chiral Chemistry and Antitubercular Activity
- Chiral Separation and Antitubercular Activity : The chiral HPLC method for novel triazole antitubercular compounds, including enantio-specific evaluation of antitubercular activity, demonstrates the significance of stereochemistry in pharmacological activities (Shekar et al., 2014).
Fluorescent Sensing and Antimicrobial Activity
- Synthesis and Biological Evaluation : The synthesis of aziridine-1,2,3-triazole hybrid derivatives and their evaluation as anticancer agents against human leukemia and hepatoma cells highlight the potential of triazole compounds in medicinal chemistry (Dong et al., 2017).
- Fluorescent Spirocyclic Oxindoles Synthesis : The construction of heterocycles with spiro-oxindole, 2-amino-4H-pyran, and 1,2,3-triazoles substructures using ultrasound irradiation and DBU-based ionic liquids, exhibits promising antimicrobial activity and fluorescence properties (Singh et al., 2014).
Electronic and Optical Properties
- Spectroscopic and Computational Studies : Research on fac-Re(CO)3Cl complexes with triazol-1-yl)methyl]pyridine ligands showcases the influence of electronic tuning on the optical and electrochemical properties of such complexes, indicating potential applications in materials science and molecular electronics (Anderson et al., 2013).
properties
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-4,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUYZBCIFBFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Triazol-1-yl)cyclopropyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)



![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)


![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)
